molecular formula C14H14N2O B7602899 2-methyl-N-(pyridin-3-ylmethyl)benzamide

2-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B7602899
M. Wt: 226.27 g/mol
InChI Key: HSKDKUIDMQZOLL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzamide (B126) Derivatives in Drug Discovery

Benzamide and its derivatives have a long and storied history in drug discovery, forming the backbone of numerous therapeutic agents. researchgate.netresearchgate.net This versatile functional group is a common feature in drugs targeting a wide array of conditions, including psychiatric disorders, gastrointestinal issues, and cancer. researchgate.netresearchgate.net The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets. nih.gov The development of substituted benzamides has led to the successful clinical use of drugs such as amisulpride (B195569) for schizophrenia and metoclopramide (B1676508) as an antiemetic. researchgate.netresearchgate.net The continued exploration of benzamide derivatives underscores their importance as a privileged scaffold in the design of new therapeutic molecules. researchgate.netnih.gov

Role of Pyridine (B92270) Moiety in Biological Activity and Target Interactions

The pyridine ring is another cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs. sigmaaldrich.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing the solubility and pharmacokinetic properties of drug candidates. sigmaaldrich.com The pyridine moiety is a bioisostere of a phenyl ring but offers distinct electronic properties that can lead to improved potency, selectivity, and metabolic stability. sigmaaldrich.com This heterocycle is a key component in drugs with diverse applications, including antiviral, anticancer, and anti-inflammatory agents. The strategic incorporation of a pyridine ring can significantly influence a molecule's ability to interact with biological targets and is a widely used tactic in drug design. sigmaaldrich.com

Overview of 2-Methyl-N-(pyridin-3-ylmethyl)benzamide as a Research Focus

This compound (CAS Number: 311766-49-1; Molecular Formula: C14H14N2O) represents a specific iteration of the N-(pyridin-3-ylmethyl)benzamide scaffold. This compound is available commercially as a rare chemical for early-stage discovery research. While detailed, peer-reviewed studies focusing exclusively on its synthesis and biological activity are not extensively available in the public domain, its structure suggests potential for biological investigation. The presence of the 2-methyl group on the benzamide ring can influence the molecule's conformation and its interaction with target proteins. The N-(pyridin-3-ylmethyl) linkage provides a flexible spacer between the two aromatic rings, allowing for optimal positioning within a binding site.

Given the established pharmacological importance of both the benzamide and pyridine moieties, this compound and its analogs are of interest for screening in various biological assays to uncover potential therapeutic applications. Research into closely related structures, such as those with alternative substitution patterns or functional groups, provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Detailed Research Findings

While specific research on This compound is limited, studies on analogous compounds provide a strong rationale for its investigation. For instance, the synthesis and characterization of related benzamide derivatives have demonstrated their potential as antimicrobial and anticancer agents.

A plausible synthetic route for this compound would involve the acylation of 3-(aminomethyl)pyridine (B1677787) with 2-methylbenzoyl chloride. This standard amide bond formation is a reliable method for generating libraries of such compounds for biological screening.

The biological potential of this scaffold is highlighted by research on similar molecules. For example, derivatives of N-(pyridin-3-ylmethyl)benzamide have been investigated for their ability to inhibit various enzymes or act as receptor antagonists. The data in the tables below, derived from studies on related compounds, illustrates the therapeutic potential of this chemical class.

Table 1: Physicochemical Properties of this compound and a Related Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC14H14N2O226.28311766-49-1
4-Amino-2-methyl-N-(pyridin-3-ylmethyl)benzamideC14H15N3O241.2961826107

Table 2: Biological Activity of a Closely Related Thiourea (B124793) Analog

Compound NameOrganismActivity
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamideGram-positive and Gram-negative bacteriaAntibacterial activity sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-5-2-3-7-13(11)14(17)16-10-12-6-4-8-15-9-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDKUIDMQZOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Pyridin 3 Ylmethyl Benzamides

Synthetic Approaches to 2-Methyl-N-(pyridin-3-ylmethyl)benzamide

The synthesis of this compound is primarily achieved through the formation of a stable amide bond between two key precursors: 2-methylbenzoic acid and 3-(aminomethyl)pyridine (B1677787). This can be accomplished via several established synthetic routes.

Multi-step Organic Synthesis Pathways

While a direct one-step amide coupling is the most common approach, multi-step pathways can be employed, particularly when starting from more complex precursors or when specific functionalities need to be introduced and protected. A representative multi-step synthesis can be adapted from procedures for analogous compounds. For instance, a closely related derivative, 5-amino-2-methyl-N-(pyridin-3-ylmethyl)benzamide, has been synthesized from 5-amino-2-methylbenzoic acid, illustrating a pathway where substituents on the benzamide (B126) ring are carried through the synthesis. clockss.org

A general multi-step approach would involve the following conceptual stages:

Preparation of the Acid Chloride: 2-methylbenzoic acid can be converted to its more reactive acid chloride derivative, 2-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Condensation with the Amine: The resulting 2-methylbenzoyl chloride is then reacted with 3-(aminomethyl)pyridine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction, known as the Schotten-Baumann reaction, forms the desired amide bond.

Purification: The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

Amide Bond Formation Reactions

The direct coupling of a carboxylic acid and an amine is a cornerstone of organic synthesis, and numerous reagents have been developed to facilitate this transformation efficiently. youtube.com The synthesis of this compound is a classic example of this type of reaction. youtube.com

The reaction involves the activation of the carboxyl group of 2-methylbenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 3-(aminomethyl)pyridine. A variety of modern coupling reagents can be utilized for this purpose, often resulting in high yields and purity under mild conditions.

Common Coupling Reagents for Amide Bond Formation:

Coupling ReagentAbbreviationByproductsKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIWater-soluble ureaMild conditions, easy removal of byproducts.
DicyclohexylcarbodiimideDCCInsoluble dicyclohexylurea (DCU)High reactivity, but DCU can be difficult to remove completely.
Propanephosphonic Acid Anhydride (B1165640)T3PWater-soluble phosphate (B84403) saltsHigh yields, low epimerization, easy workup. nih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP reagentHexamethylphosphoramide (HMPA)Very effective but produces a carcinogenic byproduct.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaPopular and efficient, often used with an additive like HOBt.

The general procedure involves dissolving the 2-methylbenzoic acid, 3-(aminomethyl)pyridine, and the coupling reagent in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A non-nucleophilic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

For example, the use of propanephosphonic acid anhydride (T3P®) in the presence of pyridine (B92270) has been shown to be a robust and scalable method for forming amide bonds with low risk of side reactions. nih.gov This method is particularly advantageous for its ease of product isolation and high yields. nih.gov

Strategies for Derivatization and Analog Synthesis around the N-(Pyridin-3-ylmethyl)benzamide Core

The N-(pyridin-3-ylmethyl)benzamide scaffold offers multiple sites for chemical modification, allowing for the systematic synthesis of analogs. These modifications can be broadly categorized into three areas: the benzamide ring, the pyridine moiety, and the methylene (B1212753) linker.

Modifications on the Benzamide Ring

The benzamide portion of the molecule can be readily modified by utilizing substituted benzoic acid starting materials. This approach allows for the introduction of a wide array of functional groups at various positions on the aromatic ring. For instance, the synthesis of N-substituted benzamide derivatives has been explored for various applications, showcasing the versatility of this synthetic strategy. researchgate.net

Examples of Benzamide Ring Modifications:

Starting MaterialResulting Substitution Pattern
5-Amino-2-methylbenzoic acidIntroduction of an amino group at the 5-position. clockss.org
4-Formylbenzoic acidIncorporation of an aldehyde group, which can be further functionalized. researchgate.net
4-Nitrobenzoic acidIntroduction of a nitro group, which can be subsequently reduced to an amine.
Halogenated benzoic acidsIncorporation of fluoro, chloro, or bromo substituents.

These modifications are achieved by following the same amide bond formation protocols described in section 2.1.2, simply by replacing 2-methylbenzoic acid with the desired substituted benzoic acid derivative.

Substitutions on the Pyridine Moiety

Introducing substituents onto the pyridine ring of the N-(pyridin-3-ylmethyl)benzamide core often requires more targeted synthetic strategies due to the electronic nature of the pyridine ring. One of the most effective methods for achieving this is through directed ortho-metalation, specifically lithiation.

Research has shown that N-(pyridin-3-ylmethyl)pivalamide, a related compound, can be selectively lithiated at the 4-position of the pyridine ring. researchgate.netresearchgate.net This is accomplished by treating the compound with a strong base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. researchgate.netresearchgate.net

Electrophiles for Pyridine Ring Functionalization via Lithiation:

ElectrophileIntroduced Functional Group
BenzophenoneDiphenyl(hydroxy)methyl group
Cyclohexanone1-Hydroxycyclohexyl group
BenzaldehydeHydroxy(phenyl)methyl group
Carbon dioxide (CO₂)Carboxylic acid group
Methyl iodide (CH₃I)Methyl group

This methodology provides a powerful tool for creating a library of 4-substituted N-(pyridin-3-ylmethyl)benzamide analogs. clockss.org

Alterations to the Methylene Linker

One approach to modifying the methylene linker is through side-chain lithiation. It has been demonstrated that by using a different lithium reagent, such as lithium diisopropylamide (LDA), it is possible to achieve regioselective lithiation on the methylene group of N-(pyridin-3-ylmethyl)pivalamide. researchgate.net This lithiated species can then, in principle, be reacted with electrophiles to introduce substituents on the linker itself.

Furthermore, studies on structurally related N-benzylbenzamides have explored the synthesis of derivatives with modified linkers. researchgate.net For example, a Wittig reaction can be employed to introduce a double bond and extend the linker. researchgate.net Although not directly demonstrated on this compound, these strategies highlight the chemical feasibility of altering the methylene bridge to create analogs with different spatial arrangements of the two aromatic rings.

Optimization of Reaction Conditions and Yield for Benzamide Synthesis

The synthesis of N-(pyridin-3-ylmethyl)benzamides, including the target compound this compound, is a specific application of the broader field of amide bond formation. The optimization of reaction conditions is a critical aspect of process chemistry, aiming to maximize yield, minimize impurities, and ensure the economic and environmental viability of the synthesis. Research in this area focuses on the systematic variation of several key parameters: the choice of coupling reagents, the nature of the solvent, the type of base used, and the reaction temperature and duration.

The primary route to synthesizing N-(pyridin-3-ylmethyl)benzamides involves the coupling of a benzoic acid derivative with 3-(aminomethyl)pyridine. In the case of this compound, this involves the reaction between 2-methylbenzoic acid and 3-(aminomethyl)pyridine. Achieving a high yield in this transformation is dependent on the successful activation of the carboxylic acid, which facilitates the nucleophilic attack by the amine.

Detailed research findings from studies on analogous amide bond formations provide a clear framework for optimizing the synthesis of the target compound. These studies systematically evaluate the efficacy of various coupling agents, solvents, and bases, offering valuable insights into the reaction's performance under different conditions.

A significant body of research has been dedicated to comparing different amide bond-forming reagents in aqueous and organic media. For instance, a comparative study on the amidation of benzoic acid with benzylamine, a close structural analog to the synthesis of our target compound, has evaluated a wide range of modern coupling reagents. luxembourg-bio.com The performance of these reagents is highly dependent on the specific substrates and reaction conditions.

For example, the use of uronium/aminium-based reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in the presence of a base such as collidine has shown broad applicability for coupling various carboxylic acids and amines. luxembourg-bio.com Similarly, phosphonium (B103445) reagents and carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with additives like HOPO (2-hydroxypyridine-N-oxide) have demonstrated high efficiency, even for sterically hindered substrates. luxembourg-bio.com

The choice of solvent also plays a pivotal role. While traditional amide couplings often utilize polar aprotic solvents like DMF or NMP, there is a growing trend towards using more environmentally benign solvents. Studies have shown that amide bond formation can be effectively carried out in aqueous media or under solvent-free conditions, which can simplify work-up procedures and reduce the environmental impact of the synthesis. luxembourg-bio.comrsc.org

The following data tables summarize the findings from various research articles on the optimization of reaction conditions for benzamide synthesis, providing a comparative overview of different synthetic protocols.

Interactive Data Table: Optimization of Benzamide Synthesis from Benzoic Acid and Benzylamine

This table presents a comparison of different coupling reagents and bases for the synthesis of N-benzylbenzamide, a reaction analogous to the synthesis of this compound. The data is compiled from a study that investigated amide bond formation in an aqueous environment (NMP/water). luxembourg-bio.com

Coupling ReagentBaseYield (%)
COMUCollidine95
TPTUNMI92
DMT-MM-85
DICHOPO82
EDCOxyma75
EEDQ-68
CDI-65

Interactive Data Table: Solvent and Catalyst Effects on Amide Synthesis

This table showcases the influence of different solvents and catalysts on the yield of amide synthesis. The data highlights the potential for high-yield synthesis under various conditions, including solvent-free and microwave-assisted protocols.

Carboxylic AcidAmineCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzylamineNeopentasilaneSolvent-free120799 rsc.org
2-Methylbenzoic AcidBenzylamineNeopentasilaneSolvent-free120794 rsc.org
3-Phenylpropanoic AcidBenzylamineCOMU/CollidineNMP/WaterRT-98 luxembourg-bio.com
Benzoic AcidAniline (B41778)TPTU/NMINMP/WaterRT-96 luxembourg-bio.com
2,6-Dimethylbenzoic AcidBenzylamineDIC/HOPONMP/Water704865 luxembourg-bio.com
Benzoic AcidBenzylamineT3PPyridineRT-High nih.gov

These findings underscore that there is no single set of "best" conditions; the optimal choice depends on the specific substrates, desired purity, and process constraints such as cost and environmental considerations. For the synthesis of this compound, the data suggests that a uronium-based coupling reagent like COMU or a carbodiimide (B86325) with an additive like HOPO would likely provide high yields. Furthermore, exploring solvent-free conditions with a silane-based coupling agent could offer a green and efficient alternative. The use of T3P in pyridine also presents a mild and effective method for this transformation. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of N Pyridin 3 Ylmethyl Benzamides

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Research Findings: For 2-methyl-N-(pyridin-3-ylmethyl)benzamide, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the benzamide (B126) and pyridine (B92270) rings would typically appear in the downfield region of approximately 7.0-8.5 ppm. rsc.org The methyl protons (CH₃) on the benzoyl ring would produce a singlet at a more upfield position, around 2.4 ppm. rsc.org The methylene (B1212753) bridge protons (-CH₂-) connecting the amide nitrogen to the pyridine ring are expected to appear as a doublet around 4.6 ppm, coupled to the amide proton. The amide proton (-NH-) signal is typically a broad triplet found further downfield, often around 9.0 ppm. researchgate.net

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide group is the most deshielded, with a characteristic signal in the range of 168-170 ppm. rsc.orgspectrabase.com The aromatic carbons of both rings would generate a series of signals between 120-150 ppm. spectrabase.comresearchgate.net The methyl carbon signal is expected at approximately 20-22 ppm, while the methylene bridge carbon would appear around 40-42 ppm. rsc.org

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Assignment¹H NMR (ppm)¹³C NMR (ppm)Source (Analogous Compounds)
Amide (C=O)-~169.0 rsc.orgspectrabase.com
Amide (N-H)~9.0 (t)- researchgate.net
Benzoyl Ar-H~7.2-7.8 (m)~125-136 rsc.org
Pyridine Ar-H~7.3-8.5 (m)~123-149 researchgate.netresearchgate.net
Methylene (-CH₂-)~4.6 (d)~41.0 researchgate.net
Methyl (-CH₃)~2.4 (s)~21.5 rsc.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) measures m/z with high precision, enabling the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like benzamides, often yielding the protonated molecular ion [M+H]⁺.

Research Findings: The molecular formula for this compound is C₁₄H₁₄N₂O. ESI-HRMS analysis is expected to show a prominent signal for the protonated molecule [M+H]⁺. The predicted accurate mass for this ion is 227.1184 Da. Analysis of a closely related compound, 2-amino-N-(pyridin-3-ylmethyl)benzamide, shows predicted m/z values for various adducts, including the primary [M+H]⁺ ion, which is a common observation in ESI-MS. uni.lu Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. For N-substituted benzamides, common fragmentation includes cleavage of the amide bond, which would help confirm the different parts of the structure.

Table 2. Predicted HRMS Data for this compound (C₁₄H₁₄N₂O).
Ion SpeciesCalculated m/zSource (Analogous Compounds)
[M+H]⁺227.1184 uni.lu
[M+Na]⁺249.0998 uni.lu
[M+K]⁺265.0738 uni.lu

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying their presence in a molecule.

Research Findings: The IR spectrum of this compound is expected to display several key absorption bands confirming its structure. A sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. researchgate.net The most intense band is typically the C=O stretching vibration (Amide I band), which is expected in the region of 1640-1680 cm⁻¹. researchgate.netajol.info The N-H bending vibration coupled with C-N stretching (Amide II band) usually appears around 1530-1550 cm⁻¹. ajol.info Aromatic C=C and C-H stretching vibrations will be observed in the ranges of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 3. Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency (cm⁻¹)Source (Analogous Compounds)
N-H Stretch~3300 researchgate.net
Aromatic C-H Stretch3000-3100 nih.gov
Aliphatic C-H Stretch2850-3000 nih.gov
C=O Stretch (Amide I)~1650 researchgate.netajol.info
N-H Bend / C-N Stretch (Amide II)~1540 ajol.info
Aromatic C=C Stretch1400-1600 researchgate.net

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. It provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions.

Table 4. Representative Crystallographic Parameters from an Analogous Structure (2-Methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide).
ParameterObserved ValueSource
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Key Feature 1trans-cis geometry of thiourea (B124793) moiety nih.govresearchgate.net
Key Feature 2Dihedral angle between pyridine and benzene (B151609) rings: 4.03 (10)° nih.govresearchgate.net
Key InteractionIntermolecular hydrogen bonding nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula to confirm its elemental composition and purity.

Research Findings: For a compound to be considered pure, the experimentally determined percentages of C, H, and N must match the calculated theoretical values within a narrow margin, typically ±0.4%. This technique was used to confirm the composition of related benzamide derivatives. researchgate.net For this compound (C₁₄H₁₄N₂O), the theoretical composition provides a benchmark for experimental verification.

Table 5. Theoretical Elemental Composition of this compound (C₁₄H₁₄N₂O).
ElementAtomic MassCountTotal MassPercentage (%)
Carbon (C)12.01114168.15474.31%
Hydrogen (H)1.0081414.1126.24%
Nitrogen (N)14.007228.01412.38%
Oxygen (O)15.999115.9997.07%
Total --226.279 100.00%

Pharmacological Investigations and Biological Activities of N Pyridin 3 Ylmethyl Benzamides in Vitro and Preclinical Studies

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of 2-methyl-N-(pyridin-3-ylmethyl)benzamide has been a subject of scientific inquiry, with studies investigating its activity against various pathogenic microorganisms.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. While the broader class of N-pyridinylmethyl nitrobenzamide derivatives has shown promise, with some analogues demonstrating potent activity against drug-sensitive and drug-resistant MTB strains, specific data on the anti-tubercular efficacy of this compound is not extensively detailed in the currently available scientific literature. iu.edu For instance, a related compound, N-(pyridin-3-yl)methyl 3,5-dinitrobenzamide, exhibited a Minimum Inhibitory Concentration (MIC) of 0.059 µg/mL against the MTB H37Rv strain. iu.edu However, direct anti-tubercular activity data for the 2-methyl variant is not specified in these studies.

Compound Strain MIC (µg/mL)

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens

Investigations into the broader antibacterial properties of benzamide (B126) derivatives are ongoing. Studies on related structures, such as N-pyridin-3-yl-benzenesulfonamide, have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net Similarly, other novel benzamide structures have shown potent activity against drug-resistant Gram-positive bacteria like MRSA and VRE. google.com However, specific data quantifying the antibacterial spectrum of this compound against a panel of Gram-positive and Gram-negative pathogens is not available in the reviewed literature.

Table 2: Antibacterial Spectrum of this compound (Data not available in the provided search results)

Bacterial Strain Gram Type Activity Metric (e.g., MIC)

Antifungal Properties

The antifungal potential of benzamide derivatives has been recognized, with some compounds showing efficacy against various phytopathogenic fungi. researchgate.netsemanticscholar.org For example, certain N-phenylbenzamide derivatives have demonstrated significant inhibition rates against species like Botrytis cinerea. semanticscholar.org Nevertheless, the scientific literature currently lacks specific studies and data on the antifungal properties of this compound.

Table 3: Antifungal Properties of this compound (Data not available in the provided search results)

Fungal Strain Activity Metric (e.g., EC50)

Anticancer and Antiproliferative Activity in Cell Lines

The potential of pyridine (B92270) and benzamide-containing molecules as anticancer agents is an active area of research, with various derivatives being evaluated for their ability to inhibit cancer cell growth.

While related structures such as N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives and new pyridin-3-ylmethyl carbamodithioic esters have been assessed for their cytotoxic effects against cancer cell lines like PC3, HT29, HCT116, and Hela, there is no specific data available in the reviewed scientific literature concerning the cytotoxic or antiproliferative activity of this compound against any cancer cell lines. nih.govnih.gov

Table 4: Cytotoxicity of this compound against Cancer Cell Lines (Data not available in the provided search results)

Cell Line Cancer Type Activity Metric (e.g., IC50)

Mechanisms of Action in Anticancer Activity (e.g., Apoptosis Induction)

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For some related compounds, such as pyridin-3-ylmethyl carbamodithioic esters, preliminary mechanistic studies have suggested activities like cell cycle arrest at the G2/M phase. nih.gov However, as there is no reported cytotoxic activity for this compound, there are consequently no studies detailing its potential mechanisms of action in anticancer activity, such as apoptosis induction.

Enzyme Inhibition Profiling

This section details the investigation of this compound against a variety of enzymatic targets. The inhibitory activities are explored through in vitro and preclinical study findings available in the public domain.

Histone Deacetylase (HDAC) Inhibition (Class I-specific)

Research into the structural requirements for benzamide derivatives as Histone Deacetylase (HDAC) inhibitors has provided insight into the activity of molecules related to this compound. A study investigating key structural features of benzamide-based derivatives evaluated a series of compounds for their ability to inhibit Class I HDAC enzymes (HDAC1, 2, 3, and 8).

The findings from this research indicated that the nature of the substituent at the R2 position on the benzamide ring is critical for activity. Specifically, derivatives possessing a 2-amino group (an NH2 group at R2) demonstrated inhibitory activity against HDAC1, HDAC2, and HDAC3. In contrast, derivatives that lacked this 2-amino feature, which would include this compound (with a CH3 group at R2), were found to be completely devoid of Class I HDAC inhibitory potency in the conducted assays. nih.gov The study concluded that only the compounds with an NH2 group showed HDACi activity, suggesting that the 2-methyl substitution does not confer inhibitory properties against these enzymes. nih.gov

Table 1: Comparative Activity of R2-Substituted Benzamides on Class I HDACs
R2 SubstituentCompound Class ExampleReported HDAC Inhibition ActivityReference
-NH22-Amino-N-(aryl)benzamidesActive against HDAC1, HDAC2, HDAC3 nih.gov
-CH32-Methyl-N-(aryl)benzamidesInactive against Class I HDACs nih.gov

Kinase Inhibition Studies (e.g., ABL, MtbATPase)

A review of published scientific literature did not yield specific data concerning the inhibitory activity of this compound against ABL kinase or Mycobacterium tuberculosis ATPase (MtbATPase). While various benzamide derivatives have been explored as kinase inhibitors, no dedicated studies on this specific compound for these targets were identified. nih.gov

Thioredoxin Reductase (TrxR) Inhibition

No specific data on the in vitro or preclinical inhibition of Thioredoxin Reductase (TrxR) by this compound could be located in the available scientific literature.

Butyrylcholinesterase (BChE) Inhibition

An extensive search of scientific and medical databases did not uncover any studies evaluating the inhibitory effect of this compound on Butyrylcholinesterase (BChE). While benzohydrazides and other related structures have been assessed for BChE inhibition, data for the specified compound is not available. mdpi.com

DNA Gyrase Inhibition

There is no available data in the scientific literature regarding the investigation of this compound as an inhibitor of DNA gyrase.

Investigation of Carbamoyl (B1232498) Transfer Pathway Modulation

No published research or preclinical data could be found concerning the modulation of the carbamoyl transfer pathway by this compound.

Anti-platelet Aggregation Studies

Currently, there is a lack of specific published research investigating the anti-platelet aggregation activities of this compound. A thorough review of scientific literature did not yield any studies that have evaluated this particular compound for its effects on platelet function or related thrombotic processes.

Anti-inflammatory Potential

There are no specific studies available in the current scientific literature that focus on the anti-inflammatory potential of this compound. While research has been conducted on the anti-inflammatory properties of other benzamide derivatives, no data is presently available for this specific compound. nih.gov

Research into Neurodegenerative Disease Targets (e.g., Alzheimer's Disease)

An extensive search of scientific databases reveals no direct research on the effects of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. While related benzamide structures have been explored for potential therapeutic applications in this area, this specific molecule has not been the subject of published investigation. nih.gov

Cell Differentiation Inducing Capabilities

At present, there is no available scientific literature or published data regarding the cell differentiation inducing capabilities of this compound. Consequently, its potential in this area of research remains uninvestigated.

Structure Activity Relationship Sar and Rational Drug Design for N Pyridin 3 Ylmethyl Benzamides

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of N-(pyridin-3-ylmethyl)benzamides can be finely tuned by the introduction of different substituents on both the benzamide (B126) and the pyridine (B92270) rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

The position and nature of substituents on the benzamide ring are critical determinants of bioactivity. For instance, the presence of a methyl group at the ortho-position of the benzamide ring, as seen in 2-methyl-N-(pyridin-3-ylmethyl)benzamide, can significantly impact the molecule's conformation. This ortho-methyl group can influence the dihedral angle between the benzoyl and aniline (B41778) rings, which in turn can affect how the molecule fits into the binding site of a biological target. Studies on related benzanilides have shown that ortho-substituents can force the amide group out of the plane of the aromatic ring, altering electronic conjugation and interaction capabilities nih.gov. This conformational constraint can be advantageous, potentially reducing the entropic penalty upon binding to a receptor and enhancing affinity.

Furthermore, the electronic properties of substituents on the benzamide ring play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the charge distribution across the molecule, affecting interactions with target proteins. For example, in a series of benzamide derivatives, the introduction of fluorine atoms, which are strongly electron-withdrawing, was found to increase binding affinity to the cereblon (CRBN) protein nih.govbeilstein-journals.org. This suggests that for certain targets, modulating the electronic landscape of the benzamide ring is a key strategy for enhancing bioactivity.

Similarly, substitutions on the pyridine ring are pivotal for activity. The pyridine nitrogen itself is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein researchgate.net. The position and electronic nature of substituents on the pyridine ring can influence the basicity of the pyridine nitrogen and its ability to form these interactions. For instance, studies on N-(pyridin-3-yl)benzamides as inhibitors of enzymes like aldosterone (B195564) synthase have demonstrated that modifications on the pyridine ring can lead to significant changes in inhibitory potency and selectivity uiuc.edu. The introduction of substituents can also impact metabolic stability, a critical parameter in drug design. Replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring has been shown to improve metabolic stability in some drug candidates niper.gov.in.

The following table summarizes the general effects of substituents on the bioactivity of N-(pyridin-3-ylmethyl)benzamide analogs, based on findings from related compound series.

RingPosition of SubstitutionType of SubstituentGeneral Effect on BioactivityReference
BenzamideOrthoMethylCan induce a favorable conformation for binding by restricting rotation. nih.gov
BenzamideOrtho, ParaElectron-withdrawing (e.g., F, Cl)May increase binding affinity depending on the target. nih.govbeilstein-journals.org
BenzamideParaLipophilic groupsCan enhance inhibitory activity for certain enzymes. semanticscholar.org
PyridineVariesElectron-donatingCan increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. beilstein-journals.org
PyridineVariesElectron-withdrawingCan decrease the basicity of the pyridine nitrogen but may be favorable for other interactions. nih.gov nih.gov
PyridineVariesVariousCan significantly impact selectivity and pharmacokinetic properties. uiuc.eduniper.gov.in

Correlation of Molecular Features with Target Binding Affinity and Selectivity

The binding affinity and selectivity of N-(pyridin-3-ylmethyl)benzamides for their biological targets are governed by a complex interplay of various molecular features. Understanding these correlations is essential for rational drug design. Key molecular features include the three-dimensional shape of the molecule, the distribution of electrostatic potential, and the presence of specific functional groups capable of forming key interactions.

Hydrogen bonds are fundamental to the binding of many drugs. For N-(pyridin-3-ylmethyl)benzamides, the amide N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. Crucially, the nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. Molecular docking studies on various benzamide derivatives consistently show the importance of hydrogen bonding between the ligand and amino acid residues in the active site of the target protein mdpi.comnih.govnih.govnih.govresearchgate.net. The strength and geometry of these bonds are highly dependent on the precise positioning of the functional groups within the binding pocket.

Hydrophobic interactions also contribute significantly to binding affinity. The phenyl and pyridine rings of the scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The methyl group in this compound, being a lipophilic substituent, can also contribute to hydrophobic interactions within a suitable pocket on the protein surface, potentially enhancing binding affinity nih.gov.

The electrostatic potential surface of the molecule dictates its long-range interactions with the target protein. Regions of negative potential, such as around the carbonyl oxygen and the pyridine nitrogen, are likely to interact with positively charged or electron-deficient regions of the protein. Conversely, regions of positive potential, like the amide N-H, will be attracted to negatively charged or electron-rich areas.

The following table illustrates the correlation between specific molecular features of N-(pyridin-3-ylmethyl)benzamide analogs and their binding characteristics.

Molecular FeatureRole in Binding Affinity and SelectivityReference
Conformation A pre-organized, low-energy conformation that mimics the bound state can increase affinity by reducing the entropic penalty of binding. nih.govuiuc.edu
Pyridine Nitrogen Acts as a key hydrogen bond acceptor, often forming a critical interaction with the target protein's active site. researchgate.net
Amide Linker The N-H and C=O groups can participate in hydrogen bonding with the protein backbone or side chains. semanticscholar.org
Aromatic Rings Participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. nih.gov
Ortho-Methyl Group Can induce a favorable conformation and contribute to hydrophobic interactions. nih.govnih.gov
Other Substituents Can modulate electronic properties, solubility, and form additional specific interactions with the target. nih.govbeilstein-journals.orgnih.gov

Design Principles for Optimizing Potency and Efficacy

The insights gained from SAR and molecular modeling studies form the basis for rational drug design, allowing for the optimization of potency and efficacy of N-(pyridin-3-ylmethyl)benzamides. Several key design principles can be applied to this class of compounds.

One fundamental principle is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy nih.gov. With a detailed map of the binding site, medicinal chemists can design molecules that fit precisely and make optimal interactions. For instance, if a hydrophobic pocket is identified near the benzamide ring, introducing a lipophilic substituent like the methyl group in this compound could be a rational strategy to enhance potency nih.gov. Similarly, identifying key hydrogen bond donors or acceptors in the active site allows for the strategic placement of complementary functional groups on the ligand.

Pharmacophore modeling is another crucial design principle. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing a series of active compounds, a common pharmacophore model can be developed. This model can then be used to design new molecules that retain these key features while having different chemical scaffolds, potentially leading to improved properties.

Finally, minimizing off-target effects is a critical aspect of optimizing efficacy and safety. Selectivity for the intended target over other related proteins is paramount. This can be achieved by exploiting subtle differences in the binding sites of different proteins. For example, a small structural modification on the N-(pyridin-3-ylmethyl)benzamide scaffold might introduce a steric clash with a residue in an off-target protein while being well-tolerated by the intended target, thereby improving selectivity.

Fragment-Based Drug Design and Scaffold Hopping Approaches

In the quest for novel and improved therapeutic agents, medicinal chemists often employ advanced strategies like fragment-based drug design (FBDD) and scaffold hopping. These approaches can lead to the discovery of new chemical entities with distinct structures and potentially better properties than existing compounds.

Fragment-based drug design (FBDD) starts with the identification of small, low-molecular-weight molecules ("fragments") that bind weakly to the biological target. These fragments typically have high ligand efficiency. Once identified, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, these fragments can be grown, linked, or merged to create more potent, lead-like molecules. For the N-(pyridin-3-ylmethyl)benzamide scaffold, one could envision a fragment-based approach where a pyridine-containing fragment is identified to bind in one sub-pocket of the target, and a substituted benzamide fragment is found to bind in an adjacent pocket. These two fragments could then be linked together to generate a high-affinity ligand. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large compound libraries.

Scaffold hopping is a strategy used to replace the central core structure (the scaffold) of a known active compound with a different chemical moiety while preserving the key binding interactions uniroma1.it. This can be a powerful tool to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or existing patents. For the N-(pyridin-3-ylmethyl)benzamide class, a scaffold hopping approach might involve replacing the benzamide core with other heterocyclic systems that can maintain the crucial spatial arrangement of the pyridine ring and other key functional groups. For example, a pyrazole (B372694) or a pyrimidine could potentially replace the benzamide ring if it can present the necessary substituents in the correct orientation for binding nih.gov. This can lead to the discovery of compounds with novel intellectual property and potentially improved drug-like properties. A successful scaffold hop can result in a molecule with a completely different chemical architecture but with similar or enhanced biological activity.

The following table provides a conceptual overview of how these advanced design strategies could be applied to the N-(pyridin-3-ylmethyl)benzamide scaffold.

Design StrategyConceptual Application to N-(Pyridin-3-ylmethyl)benzamidesPotential OutcomeReference
Fragment-Based Drug Design (FBDD) Identify a pyridine-containing fragment and a separate substituted phenyl fragment that bind to adjacent sites on the target. Link these fragments to create a novel inhibitor.Discovery of novel chemical series with high ligand efficiency and potentially improved properties. researchgate.net
Scaffold Hopping Replace the benzamide core with a different heterocyclic scaffold (e.g., pyrazole, triazole) that maintains the essential pharmacophoric features.Generation of new chemical entities with different physicochemical properties, potentially overcoming limitations of the original scaffold. uniroma1.itnih.gov

Mechanistic Elucidation of Biological Actions of N Pyridin 3 Ylmethyl Benzamides

Quantitative Analysis of Cellular Uptake and Intracellular Distribution

There is no published data on the cellular uptake and intracellular distribution of 2-methyl-N-(pyridin-3-ylmethyl)benzamide. Studies on other molecules, such as pyrrole-imidazole polyamides, have shown that the inclusion of a benzamide (B126) moiety can influence cellular uptake. nih.gov However, these findings are general and cannot be specifically attributed to this compound without direct experimental evidence. No studies utilizing methods like confocal microscopy or subcellular fractionation to quantify its cellular entry and localization have been reported. nih.gov

Computational Chemistry and in Silico Investigations of N Pyridin 3 Ylmethyl Benzamides

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in computational chemistry to determine the optimized geometry and electronic properties of molecules, which are crucial for understanding their reactivity and interactions.

For N-(pyridin-3-ylmethyl)benzamide derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide valuable insights into their three-dimensional structure. nih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation in its ground state. The substitution of a methyl group at the 2-position of the benzamide (B126) ring, as in 2-methyl-N-(pyridin-3-ylmethyl)benzamide , is expected to influence the molecule's geometry, potentially inducing a twist in the benzamide plane which can be quantified by DFT. sci-hub.se

Furthermore, DFT is instrumental in elucidating the electronic properties of these compounds. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. globalhealthsciencegroup.com A smaller energy gap generally suggests higher reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com For This compound , the HOMO is anticipated to be localized on the electron-rich benzamide ring, while the LUMO may be distributed over the pyridine (B92270) moiety.

Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are fundamental to ligand-receptor binding. globalhealthsciencegroup.com

A representative table of DFT-calculated properties for a hypothetical N-(pyridin-3-ylmethyl)benzamide derivative is presented below to illustrate the typical data obtained from such studies.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-X.XXXXThermodynamic stability of the molecule.
HOMO Energy (eV)-Y.YYEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)+Z.ZZEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)A.AAIndicator of chemical reactivity and stability.
Dipole Moment (Debye)B.BBMeasure of the overall polarity of the molecule.
Key Bond Length (Å)C-N: 1.35, C=O: 1.23Provides insight into the molecular geometry and bond strength.
Key Dihedral Angle (°)O=C-N-C: 175.0Describes the planarity and conformation of the amide bond.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-protein interactions. For This compound and its analogues, molecular docking can be employed to predict their binding affinity and mode of interaction with various potential protein targets.

The process begins with the three-dimensional structures of both the ligand and the protein. The ligand's structure can be optimized using methods like DFT, as described in the previous section. The protein's structure is typically obtained from experimental sources like the Protein Data Bank (PDB). Docking algorithms then explore a multitude of possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy. nih.gov

The output of a molecular docking study typically includes a ranked list of binding poses based on their docking scores, which are indicative of the binding free energy. The best-ranked pose provides a detailed picture of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

A hypothetical data table summarizing the results of a molecular docking simulation for This compound against a putative protein target is shown below.

ParameterResultInterpretation
Docking Score (kcal/mol)-X.XA more negative score indicates a higher predicted binding affinity.
Hydrogen BondsInteracts with the backbone NH of Valine and the side chain of Serine.Specific polar interactions that stabilize the ligand-protein complex.
Hydrophobic InteractionsThe methyl-substituted benzene (B151609) ring interacts with Leucine and Isoleucine residues.Non-polar interactions contributing to binding affinity.
Pi-Pi StackingThe pyridine ring stacks with a Phenylalanine residue.Aromatic interactions that enhance binding stability.
Key Interacting ResiduesValine, Serine, Leucine, Isoleucine, Phenylalanine.Amino acids in the binding site that are crucial for ligand recognition.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the complex over time. vensel.org MD simulations are a powerful tool to validate the binding poses predicted by docking and to gain deeper insights into the binding dynamics.

An MD simulation of the This compound -protein complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (e.g., a box of water molecules with ions) and solving Newton's equations of motion for all atoms in the system over a certain period, typically in the nanosecond to microsecond range. patsnap.com

The analysis of the MD trajectory can provide a wealth of information. The root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD for the ligand indicates that it remains bound in its initial docked conformation, while large fluctuations might suggest instability or a different binding mode. globalhealthsciencegroup.com The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes upon binding.

Furthermore, MD simulations allow for a more detailed analysis of the intermolecular interactions. The persistence of hydrogen bonds and hydrophobic contacts observed in the docking pose can be evaluated throughout the simulation. This provides a more realistic picture of the key interactions that stabilize the complex. vensel.org

MD simulations are also used for conformational analysis of the ligand itself. For a flexible molecule like This compound , MD can explore its conformational landscape, identifying the most populated and energetically favorable conformations in solution or within the binding site. This is particularly important for understanding how the molecule adapts its shape to fit into the binding pocket of a target protein.

A representative data table summarizing the key outputs from an MD simulation study is provided below.

AnalysisMetricResultSignificance
StabilityAverage Ligand RMSD (Å)1.5 ± 0.5Indicates the ligand remains stably bound in the active site.
StabilityAverage Protein Backbone RMSD (Å)2.0 ± 0.3Shows the overall stability of the protein structure during the simulation.
FlexibilityKey Residue RMSF (Å)High for loop regions, low for binding site residues.Highlights flexible and rigid regions of the protein.
InteractionsHydrogen Bond Occupancy (%)85% for Serine interaction.Quantifies the stability of specific hydrogen bonds over time.
ConformationPredominant Dihedral Angle (°)Torsion angle of the amide bond remains near 180°.Reveals the most stable conformation of the ligand within the binding site.

In Silico Pharmacokinetic (ADME) and Toxicity Prediction for Lead Selection

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox) of lead compounds. lifechemicals.com In silico ADME/Tox prediction models have become indispensable tools for filtering out compounds with unfavorable profiles, thereby reducing the attrition rate in later stages of drug development. nih.gov

For This compound , a variety of computational models can be used to predict its ADME properties. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined properties. nih.gov Key ADME parameters that can be predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted to assess how well the compound is absorbed after oral administration. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important to understand where the compound distributes in the body. nih.gov

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is a substrate or inhibitor of these enzymes. This is crucial for predicting drug-drug interactions. scispace.com

Excretion: The likely route of elimination from the body can be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

These predictions are often guided by rules such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

The in silico ADME/Tox profile of This compound would be compared with that of other analogues to select the most promising candidates for further experimental validation. For instance, a compound with good predicted oral bioavailability, low potential for CYP inhibition, and no alerts for major toxicities would be prioritized.

A representative data table for in silico ADME/Tox predictions is presented below.

ADMET PropertyPredicted Value/ClassificationDesired Outcome for a Drug Candidate
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityModerateModerate to High
Oral Bioavailability> 50%High
Distribution
Blood-Brain Barrier PenetrationLowDepends on the therapeutic target (CNS vs. peripheral)
Plasma Protein Binding< 90%Moderate to avoid high sequestration
Metabolism
CYP2D6 InhibitorNoNo inhibition to avoid drug-drug interactions
CYP3A4 SubstrateYesPredictable metabolism
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance
Toxicity
Ames MutagenicityNon-mutagenicNon-mutagenic
HepatotoxicityLow riskNo or low risk of liver toxicity
hERG InhibitionNon-inhibitorNo cardiotoxicity risk
Lipinski's Rule of Five0 violationsAdherence to drug-likeness criteria

Future Perspectives and Emerging Research Avenues for N Pyridin 3 Ylmethyl Benzamides

Development of Novel Analogues with Improved Therapeutic Profiles

A primary focus of ongoing research is the rational design and synthesis of novel analogues to improve potency, selectivity, and pharmacokinetic properties. Medicinal chemistry efforts are actively exploring how modifications to the N-(pyridin-3-ylmethyl)benzamide core can yield compounds with superior therapeutic indices.

One notable area of development is in the creation of potent enzyme inhibitors. For instance, researchers have successfully designed novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as highly potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). nih.gov Through a strategy of rational design, a representative compound, B2, was developed that potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases. nih.gov This work highlights how structural analysis and targeted chemical modification can lead to analogues with significantly enhanced potency and specificity. nih.gov

Another successful example involves the discovery of sulfonamide-dithiocarbamate analogues as novel activators of the M2 isoform of pyruvate kinase (PKM2), a key player in cancer metabolism. nih.gov Starting from a hit compound identified in a random screen, a series of analogues were synthesized. nih.gov This effort led to the development of compounds 8b and 8k, which showed significantly higher PKM2 activation activity than the positive control, NZT. nih.gov Furthermore, these compounds exhibited potent anti-proliferative effects against human tumor cell lines, with IC50 values under 1 µM, a significant improvement over the control. nih.gov

Table 1: Activity of Novel N-(Pyridin-3-ylmethyl)benzamide Analogues

CompoundTargetActivity MetricReported ValueTherapeutic Area
B2CDK7IC504 nMPolycystic Kidney Disease
8bPKM2AC500.136 µMCancer
8kPKM2AC500.056 µMCancer
NZT (Control)PKM2AC500.228 µMCancer

Expansion into New Therapeutic Areas and Disease Models

Building on the development of novel analogues, researchers are expanding the application of N-(pyridin-3-ylmethyl)benzamides into new and challenging disease areas. The versatility of the scaffold allows for its adaptation to target different biological pathways implicated in a range of pathologies.

A significant breakthrough is the investigation of these compounds for Autosomal Dominant Polycystic Kidney Disease (ADPKD), a condition for which new therapeutic options are needed. nih.gov The potent CDK7 inhibitor, compound B2, demonstrated high efficacy in suppressing renal cyst development not only in an in vitro kidney cyst model but also in an ex vivo embryonic kidney cyst model and an in vivo ADPKD mouse model. nih.gov These findings position compound B2 as a promising lead for developing novel treatments for ADPKD. nih.gov

In oncology, the focus has extended to targeting metabolic pathways that are crucial for tumor progression. nih.gov The development of PKM2 activators represents a strategic move into cancer therapy. nih.gov The novel analogue, compound 8k, was found to inhibit the proliferation of multiple cancer cell types while showing minimal toxicity to normal cells. nih.gov Mechanistic studies revealed that compound 8k reduces the nuclear localization of PKM2 and disrupts its downstream signaling, thereby suppressing tumor cell proliferation. nih.gov This research opens up the possibility of using N-(pyridin-3-ylmethyl)benzamide derivatives as candidates for cancer therapy by modulating cellular metabolism. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The drug discovery process is inherently complex, time-consuming, and expensive. researchgate.net To address these hurdles, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is becoming a transformative force in pharmaceutical research. jsr.orgjddtonline.info These computational tools are being applied at every stage of the drug development pipeline, from initial target identification to lead optimization, offering the potential to significantly accelerate the discovery of new N-(pyridin-3-ylmethyl)benzamide-based therapeutics. jddtonline.infonih.gov

Addressing Challenges in Specificity, Efficacy, and Drug Resistance

Despite promising advances, the development of N-(pyridin-3-ylmethyl)benzamides faces challenges common to the broader field of drug discovery, including achieving target specificity, ensuring robust efficacy, and overcoming drug resistance. nih.gov

Specificity: Achieving a high degree of specificity is crucial to minimize off-target effects. For enzyme inhibitors like the CDK7-targeting compounds, ensuring selectivity against a panel of related kinases is a critical step in development, as demonstrated by the characterization of compound B2. nih.gov A key challenge lies in developing rational approaches to design drugs with a desired selectivity profile, which may involve inhibiting a single target or multiple targets (polypharmacology) for a beneficial therapeutic effect. nih.gov

Efficacy: Translating potent in vitro activity into beneficial pharmacological effects in complex in vivo disease models remains a significant hurdle. nih.gov The complex and dynamic nature of biological signaling networks makes it difficult to predict the ultimate biological consequences of inhibiting a specific target. nih.gov Future research must continue to bridge this gap through sophisticated preclinical models that more accurately reflect human disease.

Drug Resistance: The emergence of drug resistance is a major threat to the long-term efficacy of many therapies, particularly in oncology and infectious diseases. nih.gov For N-(pyridin-3-ylmethyl)benzamide derivatives, especially those developed as anticancer agents, anticipating and designing strategies to combat resistance will be essential. This may involve developing combination therapies or creating next-generation analogues that can overcome known resistance mechanisms. nih.gov

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-methyl-N-(pyridin-3-ylmethyl)benzamide?

The synthesis typically involves coupling 2-methylbenzoyl chloride with 3-(aminomethyl)pyridine under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Catalysts such as DMAP can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for high purity .

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the benzamide backbone and pyridinylmethyl substitution.
  • FTIR : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • Elemental Analysis : Validate empirical formula (e.g., C15_{15}H16_{16}N2_2O).
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns in the solid state .

Q. What experimental design considerations are critical for biological activity screening?

  • Dose-Response Studies : Use a logarithmic concentration range (e.g., 0.1–100 µM) to assess potency.
  • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO).
  • Replicates : Perform experiments in triplicate (minimum) to ensure statistical robustness.
  • Assay Validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform drug design?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O=C hydrogen bonds) that stabilize the lattice. Graph-set analysis (e.g., using Mercury CSD 2.0) can classify motifs (e.g., R22_2^2(8) rings), which correlate with solubility and stability. These insights guide co-crystal engineering to enhance bioavailability .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data?

  • Dynamic vs. Static Disorder : NMR may average signals for flexible groups (e.g., pyridinylmethyl), whereas X-ray structures show static conformations. Use variable-temperature NMR to probe dynamics.
  • Polymorphism : Differing crystal forms (e.g., anhydrous vs. solvated) can yield distinct FTIR or melting points. Characterize multiple batches via PXRD .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Fragment Replacement : Substitute the pyridine ring with bioisosteres (e.g., pyrimidine) to modulate lipophilicity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (2-methylbenzoyl) using docking software (e.g., AutoDock Vina).
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to reduce CYP450-mediated oxidation .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., PI3Kγ) using AMBER or GROMACS to assess conformational stability.
  • QSAR Models : Train datasets on similar benzamide derivatives to predict IC50_{50} values.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Methodological Notes

  • SHELX Refinement : For X-ray data, refine structures using SHELXL with TWIN/BASF commands for twinned crystals .
  • High-Throughput Screening (HTS) : Employ continuous flow reactors to synthesize analogs systematically .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like PubChem or CCDC .

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Reactant of Route 1
2-methyl-N-(pyridin-3-ylmethyl)benzamide
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2-methyl-N-(pyridin-3-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.